molecular formula C10H16 B8663164 1,3-Cyclopentadiene, 1-pentyl CAS No. 85801-12-3

1,3-Cyclopentadiene, 1-pentyl

Cat. No. B8663164
Key on ui cas rn: 85801-12-3
M. Wt: 136.23 g/mol
InChI Key: RIUMFBQICCDHFC-UHFFFAOYSA-N
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Patent
US04329508

Procedure details

To a solution of sodium cyclopentadienide (71 mmole, 1.89 M in THF) in 20 ml of THF was added 10 ml of hexamethylphosphoramide. The solution was cooled to -55° C. and 1-bromopentane (10.5 g. 70 mmole) was added dropwise with stirring over a period of 30 min. After the addition was completed, the reaction mixture was stirred at -30°-40° C. for 30 minutes and at autogeneous temperature for 30 minutes, then poured into cold water and extracted with pentane, (3×80 ml). The pentane extracts were combined, washed with water (3×100 ml) dried over anhydrous sodium sulfate, filtered and concentrated in a rotary evaporator (water bath temperature 20° C.). The residue was distilled to give 8.1 g (85%) of pentylcyclopentadiene, b.p. 52°/8 mm Hg.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Na+].CN(C)P(N(C)C)(N(C)C)=O.Br[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].O>C1COCC1>[CH2:19]([C:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1)[CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
71 mmol
Type
reactant
Smiles
[CH-]1C=CC=C1.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
BrCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at -30°-40° C. for 30 minutes and at autogeneous temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane, (3×80 ml)
WASH
Type
WASH
Details
washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator (water bath temperature 20° C.)
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC)C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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